![molecular formula C18H23N3O3 B2871189 6-(3-ethoxypropyl)-4-(3-methylphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione CAS No. 1172424-32-6](/img/structure/B2871189.png)
6-(3-ethoxypropyl)-4-(3-methylphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(3-ethoxypropyl)-4-(3-methylphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione is a useful research compound. Its molecular formula is C18H23N3O3 and its molecular weight is 329.4. The purity is usually 95%.
BenchChem offers high-quality 6-(3-ethoxypropyl)-4-(3-methylphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-(3-ethoxypropyl)-4-(3-methylphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Electron Transport Layer in Solar Cells
A novel alcohol-soluble n-type conjugated polyelectrolyte, incorporating a diketopyrrolopyrrole (DPP) backbone, was synthesized for use as an electron transport layer (ETL) in inverted polymer solar cells (PSCs). The electron-deficient nature of the DPP backbone and its planar structure endow the material with high conductivity and electron mobility, improving the power conversion efficiency of the solar cells by facilitating electron extraction and reducing exciton recombination at the active layer/cathode interface (Hu et al., 2015).
Synthesis and Structural Exploration
Efficient synthesis of novel (hydroxybenzoyl)pyrido[2,3-d]pyrimidine heterocycle derivatives was reported, with their structures ascertained by spectral techniques and computational exploration. This work involved density functional theory (DFT) and time-dependent DFT computations to analyze the electronic structures, indicating potential applications in molecular electronics and photophysics due to their electronic and structural properties (Ashraf et al., 2019).
Antiviral Activity
Research on 2,4-diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidines showed that these compounds exhibit significant antiretroviral activity in cell culture, particularly against retroviruses. This discovery points towards potential therapeutic applications for these compounds in treating retroviral infections (Hocková et al., 2003).
Pyrrolidine-2,5-dione and Maleimide Scaffolds
A study on the conversion of pyrrolidine-2,5-dione to maleimide through tosylation examined the thermodynamic and kinetic factors influencing this reaction. This knowledge assists in understanding the properties and synthesis of compounds based on pyrrolidine-2,5-diones and maleimides, which are important in organic synthesis, medicinal chemistry, and drug development (Yan et al., 2018).
Optical and Nonlinear Optical Properties
An experimental and computational study of pyrimidine-based bis-uracil derivatives revealed their promising optical, nonlinear optical (NLO), and drug discovery applications. The study highlighted the compounds' kinetic and thermal stabilities, charge transfer characters, and significant NLO properties, suggesting their suitability for NLO device fabrications (Mohan et al., 2020).
Propiedades
IUPAC Name |
6-(3-ethoxypropyl)-4-(3-methylphenyl)-1,3,4,7-tetrahydropyrrolo[3,4-d]pyrimidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O3/c1-3-24-9-5-8-21-11-14-15(17(21)22)16(20-18(23)19-14)13-7-4-6-12(2)10-13/h4,6-7,10,16H,3,5,8-9,11H2,1-2H3,(H2,19,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YASMTEWQZBMYMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCCN1CC2=C(C1=O)C(NC(=O)N2)C3=CC=CC(=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

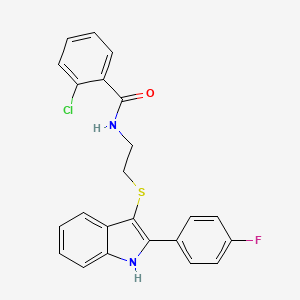
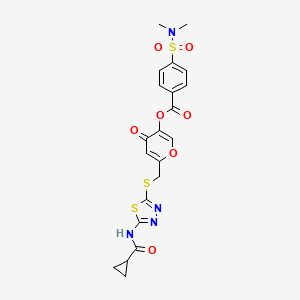
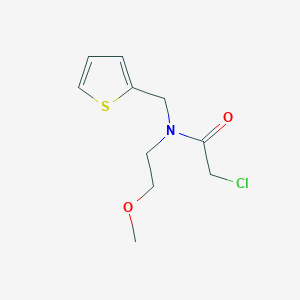
![N-(5-chloro-2-methylphenyl)-2-{[6-(4-methoxybenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl]sulfanyl}acetamide](/img/structure/B2871111.png)

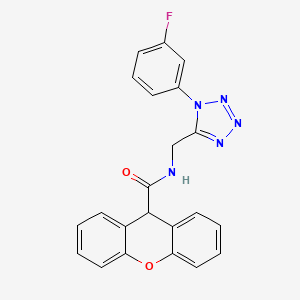
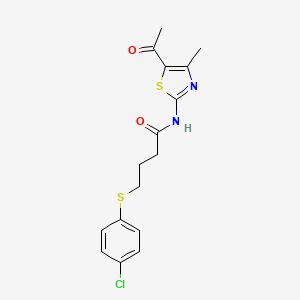
![2-chloro-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2871117.png)

![2-(3-Cyanophenyl)-1H-benzo[d]imidazole-6-carboxylic acid](/img/structure/B2871119.png)
![2-(3-fluorobenzyl)-8-phenyl-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2871121.png)

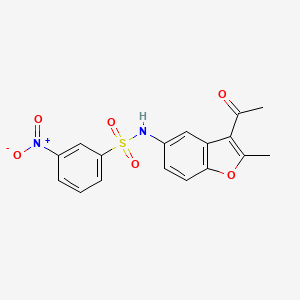
![6-(Aminomethyl)imidazo[1,2-a]pyridine-2-carboxylic acid;dihydrochloride](/img/structure/B2871127.png)